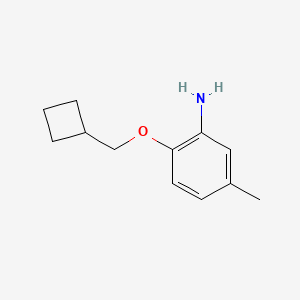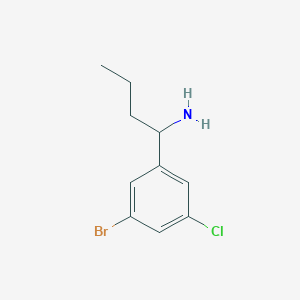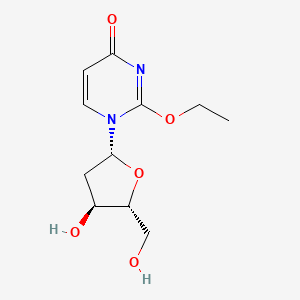
Cholesta-5,8(14)-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is structurally similar to cholesterol and serves as an intermediate in the metabolic pathway leading to the formation of cholesterol, a vital component of cell membranes and a precursor to various hormones and bile acids.
Vorbereitungsmethoden
Cholesta-5,8(14)-dien-3-ol can be synthesized through a two-step process starting from 3β-acetoxycholesta-5,7-diene. The first step involves the reaction of 3β-acetoxycholesta-5,7-diene with diethyl azodicarboxylate to form 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)-cholesta-5,8-diene and 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)cholesta-5,8(14)-diene. The second step involves the reduction of the former compound with lithium in ethylamine to yield this compound .
Analyse Chemischer Reaktionen
Cholesta-5,8(14)-dien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form cholesta-5,8-dien-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form cholesta-5,8-dien-3-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted derivatives.
The major products formed from these reactions include cholesta-5,8-dien-3-one, cholesta-5,8-dien-3-ol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cholesta-5,8(14)-dien-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of cholesterol and other sterols. It is also used in the study of sterol biosynthesis and metabolism.
Biology: this compound is used to study the role of sterols in cell membrane structure and function. It is also used in research on sterol regulatory element-binding proteins (SREBPs) and their role in cholesterol homeostasis.
Medicine: The compound is used in the study of Smith-Lemli-Opitz syndrome, a genetic disorder characterized by a deficiency in cholesterol biosynthesis. It is also used in the development of cholesterol-lowering drugs.
Industry: this compound is used in the production of various sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Wirkmechanismus
Cholesta-5,8(14)-dien-3-ol exerts its effects by serving as an intermediate in the biosynthesis of cholesterol. It is converted to cholesterol through a series of enzymatic reactions involving the reduction of double bonds and the removal of methyl groups. The molecular targets and pathways involved in this process include sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and the C4-demethylase complex .
Vergleich Mit ähnlichen Verbindungen
Cholesta-5,8(14)-dien-3-ol is similar to other sterols such as cholesta-5,7-dien-3-ol (7-dehydrocholesterol) and cholesta-5,7,9(11)-trien-3-ol (9,11-dehydroprovitamin D3). it is unique in its structure and function:
Cholesta-5,7-dien-3-ol: This compound is a precursor to both this compound and cholesterol. It differs from this compound by the presence of a double bond at the C7 position.
Cholesta-5,7,9(11)-trien-3-ol: This compound is used as a fluorescent probe to track the presence and migration of cholesterol in vivo.
This compound’s unique structure and role as an intermediate in cholesterol biosynthesis make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



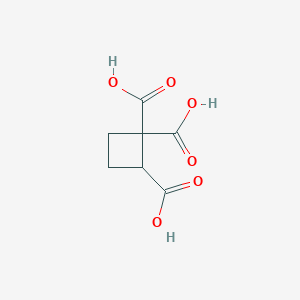
![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
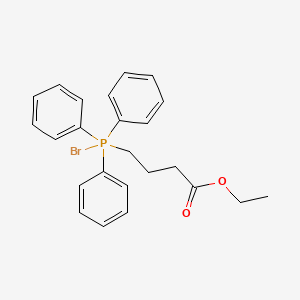

amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)


